Cas no 3542-29-8 (3,5,9-Trioxa-4-phosphaheptacos-18-en-1-aminium,4,7-dihydroxy-N,N,N-trimethyl-10-oxo-, inner salt, 4-oxide, (18Z)-)

3542-29-8 structure
Nome del prodotto:3,5,9-Trioxa-4-phosphaheptacos-18-en-1-aminium,4,7-dihydroxy-N,N,N-trimethyl-10-oxo-, inner salt, 4-oxide, (18Z)-
3,5,9-Trioxa-4-phosphaheptacos-18-en-1-aminium,4,7-dihydroxy-N,N,N-trimethyl-10-oxo-, inner salt, 4-oxide, (18Z)- Proprietà chimiche e fisiche
Nomi e identificatori
-
- 3,5,9-Trioxa-4-phosphaheptacos-18-en-1-aminium,4,7-dihydroxy-N,N,N-trimethyl-10-oxo-, inner salt, 4-oxide, (18Z)-
- 2-[hydroxy-(2-hydroxy-3-octadec-9-enoyloxypropoxy)phosphoryl]oxyethyl-trimethylazanium
- 1-OGPC
- 1-(cis-9-Octadecenoyl)-sn-glycero-3-phosphocholine
- PC(18:1/0:0)[rac]
- Oleoyl lysophosphatidylcholine
- AKOS040738913
- DTXSID201305217
- LMGP01050114
- PC(18:1(9Z)/0:0)[rac]
- [2-hydroxy-3-[(Z)-octadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate
- 3,5,9-Trioxa-4-phosphaheptacos-18-en-1-aminium, 4,7-dihydroxy-N,N,N-trimethyl-10-oxo-, hydroxide, inner salt, 4-oxide, (Z)-
- 3542-29-8
- 1-Oleoylglycerophosphocholine
- Compound NP-013871
- 1-Oleoyl-lysopc
- 3-Oleoyl-rac-glycerol-1-phosphorylcholine
- 1-Oleoyl lysophosphatidylcholine
-
- Inchi: InChI=1S/C26H52NO7P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-26(29)32-23-25(28)24-34-35(30,31)33-22-21-27(2,3)4/h12-13,25,28H,5-11,14-24H2,1-4H3/p+1/b13-12+
- Chiave InChI: YAMUFBLWGFFICM-OUKQBFOZSA-O
- Sorrisi: CCCCCCCC/C=C/CCCCCCCC(OCC(COP(OCC[N+](C)(C)C)(O)=O)O)=O
Proprietà calcolate
- Massa esatta: 522.35619
- Massa monoisotopica: 521.34814
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 7
- Conta atomi pesanti: 35
- Conta legami ruotabili: 25
- Complessità: 585
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 1
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 105
- XLogP3: 5.7
Proprietà sperimentali
- Punto di ebollizione: °Cat760mmHg
- Punto di infiammabilità: °C
- PSA: 102.29
- LogP: 5.76780
3,5,9-Trioxa-4-phosphaheptacos-18-en-1-aminium,4,7-dihydroxy-N,N,N-trimethyl-10-oxo-, inner salt, 4-oxide, (18Z)- Letteratura correlata
-
Gudrun Scholz,Carsten Prinz,Erhard Kemnitz Dalton Trans., 2019,48, 6513-6521
-
Georgia E. Williams,Gabriele Kociok-Köhn,Simon E. Lewis Org. Biomol. Chem., 2021,19, 2502-2511
-
Kaitie A. Giffin,Ilia Korobkov,R. Tom Baker Dalton Trans., 2015,44, 19587-19596
3542-29-8 (3,5,9-Trioxa-4-phosphaheptacos-18-en-1-aminium,4,7-dihydroxy-N,N,N-trimethyl-10-oxo-, inner salt, 4-oxide, (18Z)-) Prodotti correlati
- 20559-16-4(1-Myristoyl-sn-glycero-3-phosphocholine)
- 20559-18-6(3,5,9-Trioxa-4-phosphaheneicosan-1-aminium,4,7-dihydroxy-N,N,N-trimethyl-10-oxo-, inner salt, 4-oxide, (7R)-)
- 1515629-82-9(2,2-dimethyl-6-(2-methylpropanoyl)cyclohexan-1-one)
- 863459-20-5(N-(2,5-dimethylphenyl)-2-{3-(4-methylphenyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-ylsulfanyl}acetamide)
- 2411326-76-4((E)-4-(Dimethylamino)-N-[1-(2-methyl-2,3-dihydroindol-1-yl)-1-oxopropan-2-yl]but-2-enamide)
- 2137784-82-6(1-(4-Methylpyrrolidin-3-yl)but-3-en-2-one)
- 1805638-70-3(Methyl 2-cyano-4-difluoromethyl-6-(hydroxymethyl)benzoate)
- 1361554-55-3(6-Fluoro-3-(2,3,4-trichlorophenyl)picolinaldehyde)
- 1807133-26-1(6-(Bromomethyl)-4-(difluoromethyl)-3-fluoro-2-hydroxypyridine)
- 1807115-94-1(2-Bromo-6-hydroxymethyl-4-cyanobenzenesulfonyl chloride)
Fornitori consigliati
Zhangzhou Sinobioway Peptide Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti

Nanjing Jubai Biopharm
Membro d'oro
CN Fornitore
Grosso

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Membro d'oro
CN Fornitore
Grosso

Heyuan Broad Spectrum Biotechnology Co., Ltd
Membro d'oro
CN Fornitore
Reagenti

Zhejiang Brunova Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
